ODBG-P-RVn -

ODBG-P-RVn

Catalog Number: EVT-10988244
CAS Number:
Molecular Formula: C40H62N5O9P
Molecular Weight: 787.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ODBG-P-RVn, or 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphate of Remdesivir nucleoside, is a lipid-modified prodrug derived from Remdesivir, which is an antiviral medication originally developed for treating Ebola virus disease and later repurposed for COVID-19. This compound has garnered attention due to its enhanced antiviral efficacy and improved pharmacokinetic properties, making it a potential candidate for oral administration in treating viral infections.

Source and Classification

ODBG-P-RVn is classified as a phospholipid prodrug. It is synthesized from the parent nucleoside, Remdesivir (GS-441524), which itself is an adenosine analog. The modification with lipid chains aims to improve the drug's bioavailability and cellular uptake, enhancing its therapeutic potential against various viral pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of ODBG-P-RVn involves several key steps:

  1. Reagents: The synthesis employs reagents such as 2',3'-isopropylidene Remdesivir nucleoside, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) as catalysts.
  2. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 90 °C) for a duration of 24 to 72 hours. Following the reaction, the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity greater than 95% .
  3. Characterization: The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

ODBG-P-RVn features a complex molecular structure that includes a long aliphatic chain, which enhances its lipophilicity. The chemical formula can be represented as C₃₁H₄₇N₁₁O₈P, indicating the presence of multiple functional groups essential for its biological activity.

  • NMR Data: The proton NMR spectrum reveals distinct chemical shifts corresponding to various hydrogen environments within the molecule, confirming the successful incorporation of the lipid moiety .
  • Mass Spectrometry: Electrospray ionization mass spectrometry indicates a molecular ion peak consistent with the expected molecular weight of ODBG-P-RVn, validating its synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

ODBG-P-RVn undergoes hydrolysis in physiological conditions to release Remdesivir nucleoside, which then exerts its antiviral effects. This hydrolysis is facilitated by cellular enzymes, allowing for controlled drug release:

  • Kinetics: The hydrolysis rate can be influenced by factors such as pH and the presence of specific enzymes, which are crucial for determining the drug's bioavailability .
  • Antiviral Activity: In vitro studies show that ODBG-P-RVn demonstrates significant antiviral activity against various viruses, with effective concentrations (EC50) comparable to or lower than those of Remdesivir itself .
Mechanism of Action

Process and Data

The mechanism of action for ODBG-P-RVn involves several steps:

  1. Cellular Uptake: The lipid modification enhances membrane permeability, facilitating cellular uptake.
  2. Conversion to Active Form: Once inside the cell, ODBG-P-RVn is hydrolyzed to release Remdesivir nucleoside.
  3. Inhibition of Viral Replication: The released nucleoside competes with natural nucleotides for incorporation into viral RNA during replication, leading to premature termination of viral RNA synthesis.

This multi-step process underscores the importance of both the prodrug's design and its pharmacological properties in achieving effective antiviral action.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ODBG-P-RVn exhibits several notable physical and chemical properties:

  • Solubility: It shows improved solubility in lipid environments compared to its parent compound due to the long aliphatic chain.
  • Stability: The stability of ODBG-P-RVn under physiological conditions is crucial for its effectiveness as a prodrug; studies indicate it remains stable before hydrolysis occurs .
  • Toxicity Profile: Preliminary assessments suggest a favorable toxicity profile with high selectivity indices in various cell lines tested .
Applications

Scientific Uses

ODBG-P-RVn has potential applications in various fields:

  • Antiviral Therapy: Its primary application lies in treating viral infections such as COVID-19, where it may offer advantages over existing therapies through enhanced oral bioavailability.
  • Research Tool: It serves as a valuable tool in virology research for studying viral replication mechanisms and testing new therapeutic strategies against RNA viruses.

Properties

Product Name

ODBG-P-RVn

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate

Molecular Formula

C40H62N5O9P

Molecular Weight

787.9 g/mol

InChI

InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1

InChI Key

JWTGVUMJEVOXGW-RTZKIGCUSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.